5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine
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Overview
Description
5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with suitable reagents can lead to the formation of the desired imidazo[4,5-b]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares structural similarities but differs in its functional groups and applications.
Trifluoromethylpyridine derivatives: These compounds also contain trifluoromethyl groups and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine lies in its dual-ring structure and the presence of both chlorine and trifluoromethyl groups. These features confer distinct chemical properties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
58885-11-3 |
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Molecular Formula |
C12H5Cl2F3N4 |
Molecular Weight |
333.09 g/mol |
IUPAC Name |
5,6-dichloro-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C12H5Cl2F3N4/c13-7-8(14)19-11-10(18-7)20-9(21-11)5-2-1-3-6(4-5)12(15,16)17/h1-4H,(H,18,19,20,21) |
InChI Key |
BRODSJBKQDYMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)N=C(C(=N3)Cl)Cl |
Origin of Product |
United States |
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